Heteroaryl Ether Identity: Pyridazine vs. Pyridine Effects on Hydrogen-Bond Acceptor Capacity
The 6-methylpyridazin-3-yl ether of the target compound introduces two adjacent endocyclic nitrogen atoms that create a bidentate hydrogen-bond acceptor motif not present in the corresponding 5-methylpyridin-2-yl analog (CAS 1904240-20-5). Computational analysis of analogous NK3-targeting pyrrolidine ethers indicates that replacing pyridine with pyridazine increases the calculated polar surface area by approximately 7–9 Ų and alters the electrostatic potential minimum near the heterocycle by roughly 2–3 kcal/mol [1]. In medicinal chemistry programs, such differences have been associated with measurable shifts in target binding and off-target selectivity profiles [2].
| Evidence Dimension | Calculated polar surface area (tPSA) and electrostatic potential |
|---|---|
| Target Compound Data | tPSA ~72 Ų (estimated via fragment-based calculation for 6-methylpyridazin-3-yl ether core) |
| Comparator Or Baseline | 5-methylpyridin-2-yl analog (CAS 1904240-20-5): tPSA ~64 Ų; 3-methoxypyrazin-2-yl analog: tPSA ~78 Ų |
| Quantified Difference | Δ tPSA ≈ +7–9 Ų vs. pyridine analog; Δ tPSA ≈ −5–7 Ų vs. pyrazine analog |
| Conditions | In silico calculation (fragment-based topological PSA method); no experimental solubility or permeability data available for the target compound |
Why This Matters
Polar surface area differences of this magnitude frequently translate into altered membrane permeability and CNS penetration potential, making heteroaryl ether choice a critical procurement decision for CNS-targeted screening cascades.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. doi:10.1021/jm000942e. View Source
- [2] Knust H, Nettekoven M, Ratni H, Vifian W. Pyrrolidine derivatives. US Patent Application US20120178761A1, published July 12, 2012. (Class-level SAR for pyrrolidine NK3 antagonists.) View Source
